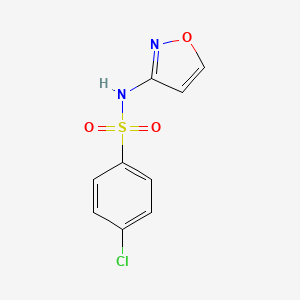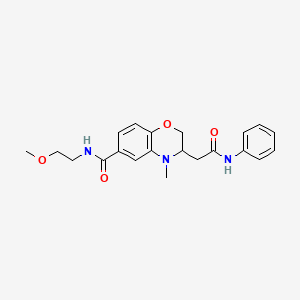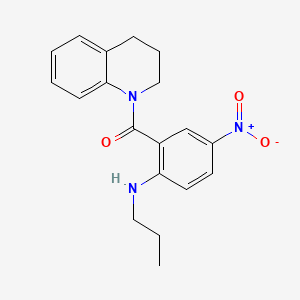![molecular formula C20H28N4O B5295427 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide, also known as PPNB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. PPNB has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurological disorders. 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC activity, 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide can alter gene expression patterns and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been found to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been found to have anti-inflammatory effects, with studies showing that it can inhibit the production of pro-inflammatory cytokines. 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has also been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
实验室实验的优点和局限性
One advantage of 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide is that it has been extensively studied and has been found to have potential therapeutic applications in the treatment of various diseases. However, one limitation of 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential as a treatment for other diseases, including autoimmune disorders and cardiovascular disease. Finally, future research could focus on developing new synthetic methods for 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide that are more efficient and cost-effective.
合成方法
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-piperidinemethanol with 1-propyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with 3-bromobenzoyl chloride. The final product is then purified through column chromatography.
科学研究应用
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it inhibits the growth of various cancer cell lines. 3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide has also been found to have potential neuroprotective effects, with studies showing that it can protect against oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-(piperidin-4-ylmethyl)-N-[(1-propylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-10-24-15-18(14-23-24)13-22-20(25)19-5-3-4-17(12-19)11-16-6-8-21-9-7-16/h3-5,12,14-16,21H,2,6-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSULUOWAMVUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)

![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)

![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)
![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)


![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)